molecular formula C8H16Cl2O B14419323 1-Chloro-2-(2-chloroethoxy)hexane CAS No. 84761-11-5

1-Chloro-2-(2-chloroethoxy)hexane

Cat. No.: B14419323
CAS No.: 84761-11-5
M. Wt: 199.11 g/mol
InChI Key: DRUJNEJGBFWQME-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethoxy)hexane is a halogenated ether with the molecular formula C₈H₁₆Cl₂O and a molecular weight of 199.12 g/mol. Its structure consists of a hexane backbone substituted with a chlorine atom at position 1 and a 2-chloroethoxy group (-OCH₂CH₂Cl) at position 2. This compound is primarily utilized in organic synthesis as a quaternizing agent and as a precursor in the Hofmann elimination reaction. For example, it has been employed to synthesize benzylamine derivatives with morpholine fragments, achieving yields of 81–85% .

Properties

CAS No.

84761-11-5

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)hexane

InChI

InChI=1S/C8H16Cl2O/c1-2-3-4-8(7-10)11-6-5-9/h8H,2-7H2,1H3

InChI Key

DRUJNEJGBFWQME-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCl)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-chloroethoxy)hexane can be synthesized through the reaction of 1-chlorohexane with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage between the two reactants .

Industrial Production Methods

Industrial production of 1-chloro-2-(2-chloroethoxy)hexane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Solvents and catalysts may be used to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-chloroethoxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-chloroethoxy)hexane involves its reactivity as an alkyl halide. The chlorine atoms can act as leaving groups, allowing the compound to participate in nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or bases interacting with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Branched Chloroalkanes

  • 1-Chloro-2-methylhexane (C₇H₁₅Cl)

    • Molecular Weight : 134.65 g/mol .
    • Structure : A hexane chain with a chlorine atom at position 1 and a methyl group at position 2.
    • Applications : Used as an intermediate in alkylation reactions and solvent formulations.
    • Reactivity : Less polar than 1-Chloro-2-(2-chloroethoxy)hexane due to the absence of an ether oxygen, leading to lower solubility in polar solvents.
  • 2-Chloro-2-methylhexane (C₇H₁₅Cl)

    • Molecular Weight : 134.65 g/mol .
    • Structure : A branched chloroalkane with a chlorine atom and two methyl groups at position 2.
    • Applications : Common in radical-initiated polymerization and as a solvent.
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-Chloro-2-(2-chloroethoxy)hexane C₈H₁₆Cl₂O 199.12 Chloro, Chloroethoxy Quaternization, Hofmann reaction
1-Chloro-2-methylhexane C₇H₁₅Cl 134.65 Chloro, Methyl Alkylation, solvents
2-Chloro-2-methylhexane C₇H₁₅Cl 134.65 Chloro, Branched Polymerization, solvents

Chloroethers

  • 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

    • Molecular Weight : 124.57 g/mol .
    • Structure : Contains a methoxyethoxy (-OCH₂CH₂OCH₃) group and a terminal chlorine.
    • Applications : Acts as a protecting group in peptide synthesis and glycosylation reactions.
  • 1,2-Bis(2-chloroethoxy)ethane (Triglycol Dichloride, C₆H₁₂Cl₂O₂)

    • Molecular Weight : 187.06 g/mol .
    • Structure : Two 2-chloroethoxy groups linked by an ethylene bridge.
    • Applications : Crosslinking agent in polymer chemistry and surfactant synthesis.
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-Chloro-2-(2-chloroethoxy)hexane C₈H₁₆Cl₂O 199.12 Chloro, Chloroethoxy Organic synthesis
2-Methoxyethoxymethyl Chloride C₄H₉ClO₂ 124.57 Methoxyethoxy, Chloride Protecting groups
Triglycol Dichloride C₆H₁₂Cl₂O₂ 187.06 Bis(chloroethoxy) Crosslinking agents

Substituted Chloroalkanes with Aromatic Groups

  • 1-Chloro-2-methyl-6-phenoxy-hexane (C₁₃H₁₉ClO) Molecular Weight: 226.74 g/mol . Structure: Hexane chain with a phenoxy group at position 6 and a methyl group at position 2. Applications: Intermediate in agrochemical and pharmaceutical synthesis.

Research Findings

  • Synthetic Efficiency : 1-Chloro-2-(2-chloroethoxy)hexane demonstrates high reactivity in quaternization reactions, enabling the synthesis of complex amines like benzylamines 1d and 3d in >80% yields .
  • Polarity and Solubility: Compared to branched chloroalkanes (e.g., 2-Chloro-2-methylhexane), the ether oxygen in 1-Chloro-2-(2-chloroethoxy)hexane enhances its solubility in polar solvents like ethanol and DCM .
  • Thermal Stability : Chloroethers like Triglycol Dichloride exhibit higher thermal stability (decomposition >200°C) than 1-Chloro-2-(2-chloroethoxy)hexane, making them suitable for high-temperature applications .

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